molecular formula C3H6O B032918 Acetone-d6 CAS No. 666-52-4

Acetone-d6

Cat. No.: B032918
CAS No.: 666-52-4
M. Wt: 64.12 g/mol
InChI Key: CSCPPACGZOOCGX-WFGJKAKNSA-N
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Description

Acetone-d6 (deuterated acetone, CAS 666-52-4) is a deuterated solvent widely used in nuclear magnetic resonance (NMR) spectroscopy. Its chemical formula is (CD3)2CO, where all six hydrogens are replaced by deuterium, minimizing proton interference in NMR experiments . Key properties include a density of 0.791 g/mL (25°C), slightly lower than non-deuterated acetone (0.792 g/mL) . This compound is valued for its ability to dissolve a broad range of organic compounds while providing sharp, well-resolved NMR signals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetone-d6 is typically synthesized through the reaction of acetone with heavy water (D2O) in the presence of an alkaline catalyst such as lithium deuteroxide (LiOD). The reaction involves the exchange of hydrogen atoms in acetone with deuterium atoms from heavy water .

Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The reaction is carried out in a controlled environment to ensure the complete exchange of hydrogen atoms with deuterium atoms. The product is then purified to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions: Acetone-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Primary Applications

  • NMR Spectroscopy
    • Acetone-d6 is predominantly used as a solvent in NMR spectroscopy. Its ability to dissolve samples without introducing extraneous signals makes it ideal for studying molecular structures and dynamics.
    • Case Study : In a study on cation exchange processes in pseudorotaxanes, this compound was utilized to characterize molecular interactions via NMR spectroscopy, providing insights into hybrid molecular machines (Winpenny REP et al., 2024) .
  • Kinetic Isotope Effects
    • The substitution of hydrogen with deuterium alters reaction rates and pathways, allowing researchers to investigate fundamental chemical processes.
    • Case Study : Research involving the dynamics of guests in metal-organic frameworks utilized this compound to explore how isotopic labeling affects molecular behavior (Huang Y et al., 2016) .
  • Chemical Derivatization
    • This compound plays a crucial role in chemical derivatization methods for profiling and quantifying biomolecules.
    • Case Study : A study on aminophospholipids demonstrated that using this compound enhanced the detection and profiling of metabolites affected by bisphenol A exposure (Cai Z et al., 2016) .
  • Polymer Studies
    • The compound is also used to study polymer dynamics and interactions under varying environmental conditions.
    • Case Study : Research on poly(sulfobetaine)-based diblock copolymer thin films highlighted how this compound influenced hydration and structural changes in these materials (Müller-Buschbaum P et al., 2022) .

Safety Considerations

This compound is flammable and can irritate skin, eyes, and respiratory systems upon exposure. Proper safety precautions must be taken when handling this compound.

Mechanism of Action

The mechanism of action of acetone-d6 is primarily related to its use as a solvent in NMR spectroscopy. The deuterium atoms in this compound do not produce proton signals, allowing for clearer and more accurate spectra. This property makes it an invaluable tool in the analysis of complex organic molecules .

Comparison with Similar Compounds

Comparison with Similar Deuterated Solvents

Acetone-d6 vs. Chloroform-d (CDCl3)

  • Resolution and Signal Dispersion :
    this compound often outperforms CDCl3 in resolving complex NMR signals. For example, in studies of enniatins (cyclic hexadepsipeptides), 13C NMR in this compound resolved 12 distinct α-carbon peaks , compared to only 6 peaks in CDCl3 . This superior resolution is critical for structural elucidation of intricate molecules.

    • 1H NMR : Signals in this compound are more spread out, reducing overlap in crowded spectral regions .
  • Chemical Shift Referencing :

    • This compound: 1H referenced at δ 2.05 ppm; 13C at δ 206.26 and 29.84 ppm .
    • CDCl3: 1H referenced at δ 7.26 ppm; 13C at δ 77.16 ppm .
      this compound’s downfield-shifted protons are advantageous for analyzing aromatic or conjugated systems.

Table 1: NMR Performance in this compound vs. CDCl3

Solvent α-Carbon Peaks (13C NMR) 1H Signal Spread Typical Applications
This compound 12 peaks High Polar compounds, peptides
CDCl3 6 peaks Moderate Non-polar compounds, lipids

This compound vs. DMSO-d6

  • Solubility :
    DMSO-d6 is more polar, dissolving highly hydrophilic or ionic species (e.g., polysaccharides) that may precipitate in this compound .
  • Resolution :
    While DMSO-d6 provides good resolution, this compound offers better peak separation for specific functional groups. For example, in dihydrochalcone analysis, this compound resolved overlapping methyl and hydroxyl proton signals that merged in DMSO-d6 .
  • Viscosity :
    this compound’s lower viscosity reduces line broadening in NMR, enhancing sensitivity .

Table 2: Key Differences Between this compound and DMSO-d6

Parameter This compound DMSO-d6
Polarity Moderate High
Proton Signals δ 2.05 (sharp) δ 2.49 (broad)
Preferred Use Medium-polarity organics Polar/ionic compounds

This compound vs. Methanol-d4 (CD3OD)

  • Hydrogen Bonding: CD3OD strongly hydrogen bonds, complicating NMR analysis of hydroxyl-containing compounds. This compound’s weaker H-bonding simplifies spectra for alcohols or phenols .
  • Thermal Stability :
    this compound is preferred in variable-temperature NMR due to its wider liquid range compared to CD3OD .

Case Studies Highlighting this compound’s Advantages

  • Macrosphelides : NMR data for macrosphelides M and D were compared in this compound and CDCl3. This compound provided clearer differentiation of diastereomers due to enhanced splitting of methyl and ester signals .
  • Dihydroisocoumarins : In Garcinia picrorhiza studies, this compound resolved overlapping methoxy (δ 3.0–3.5 ppm) and aromatic protons (δ 6.0–7.5 ppm) that were inseparable in CDCl3 .
  • Fumiquinazolines : Multi-nuclear NMR (1H, 13C, HMBC) in this compound enabled precise assignment of quaternary carbons in these alkaloids .

Limitations of this compound

  • Solubility Constraints: Less effective for highly non-polar compounds (e.g., steroids), where CDCl3 or benzene-d6 are better choices .
  • Crystallization Interference : this compound’s rapid evaporation can destabilize crystals during X-ray diffraction studies, as seen in porous organic cage frameworks .

Biological Activity

Acetone-d6, a deuterated form of acetone, has gained attention in various scientific fields due to its unique properties and applications, particularly in biological research. This article explores the biological activity of this compound, focusing on its use as a solvent in biochemical assays, its role in proton-deuterium exchange reactions, and its implications in drug development and mechanistic studies.

This compound (C3D6O) is a deuterated ketone, where all hydrogen atoms are replaced by deuterium. This substitution alters its physical and chemical properties, making it an ideal solvent for NMR spectroscopy and other analytical techniques. The molecular structure can be represented as follows:

C3D6O\text{C}_3\text{D}_6\text{O}

1. Solvent for NMR Spectroscopy

This compound is commonly used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its non-protonic nature, which helps in the analysis of compounds without interference from solvent signals. This property is crucial for studying the structure and dynamics of biomolecules, including proteins and nucleic acids.

2. Proton-Deuterium Exchange Reactions

Research has shown that this compound participates in proton-deuterium exchange reactions, which are valuable for understanding metabolic pathways and enzyme mechanisms. For instance, studies have demonstrated that this compound can facilitate the exchange of hydrogen atoms in biochemical systems, providing insights into reaction mechanisms involving ketones .

Table 1: Summary of Proton-Deuterium Exchange Studies Involving this compound

Study ReferenceReaction TypeFindings
Enzyme-catalyzedDemonstrated effective H/D exchange in biological fluids
PhotolysisUsed as a source of radicals for mechanistic studies
Metabolic fluxEvaluated rates of biochemical reactions using deuterium labeling

Case Study 1: Mechanistic Insights in Organic Reactions

In a study focused on the mechanistic pathways of organic reactions, this compound was utilized to trace the movement of deuterium through various reaction intermediates. The results indicated that this compound could effectively label reaction products, aiding in the elucidation of complex reaction mechanisms involving carbonyl compounds .

Case Study 2: Drug Development Applications

This compound has been employed in drug development to enhance the understanding of drug interactions at the molecular level. Its use in asymmetric synthesis has shown promising results in producing chiral compounds with high enantioselectivity . The ability to monitor these reactions using NMR has facilitated the identification of optimal reaction conditions and pathways.

Research Findings

Recent findings underscore the versatility of this compound in various biological contexts:

  • Antimicrobial Activity : While direct antimicrobial activity of this compound has not been extensively reported, its derivatives have shown significant biological activity against various pathogens when incorporated into larger molecular frameworks .
  • Biochemical Flux Measurement : this compound is utilized in metabolic studies to measure biochemical fluxes through deuterium labeling techniques, allowing researchers to quantify metabolic rates accurately .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Acetone-d6, and how do they influence its use as an NMR solvent?

  • This compound (hexadeuteroacetone) exhibits distinct properties due to deuterium substitution, including reduced proton interference in NMR (δ<sup>1</sup>H ~ 2.05 ppm, δ<sup>13</sup>C ~ 29.8 ppm) and a dielectric constant of ~20.6. These properties minimize signal splitting in proton-decoupled experiments and enhance solubility for nonpolar compounds. Researchers should validate solvent purity via residual proton signals (<0.05%) and ensure compatibility with analytes (e.g., avoiding ketone-reactive species) .

Q. How is this compound synthesized, and what quality control measures are critical for research-grade material?

  • This compound is typically synthesized by reacting propyne-d4 with heavy water (D2O) in the presence of a mercury catalyst. Post-synthesis, distillation under inert atmosphere (e.g., nitrogen) ensures >99.5% isotopic purity. Quality control involves <sup>1</sup>H NMR to confirm deuterium enrichment and Karl Fischer titration to verify water content (<50 ppm) .

Q. What are the best practices for preparing NMR samples using this compound to minimize artifacts?

  • Dissolve samples at concentrations ≤10 mM to avoid viscosity-induced line broadening. Centrifuge solutions (10,000 rpm, 5 min) to remove particulates. For hygroscopic compounds, use flame-dried glassware and store samples under inert gas. Always include a deuterium lock signal and reference chemical shifts to the solvent peak (e.g., δ<sup>13</sup>C = 29.8 ppm) .

Advanced Research Questions

Q. How do solvent effects in this compound influence chemical shift discrepancies compared to DMSO-d6 or CDCl3?

  • This compound’s polarity (dielectric constant ~20.7) induces upfield shifts for electron-deficient protons (e.g., aromatic amines) compared to CDCl3. For example, hydroxyl protons in D2O/acetone-d6 mixtures exhibit downfield shifts due to hydrogen bonding. Researchers should calibrate shifts using internal standards (e.g., TMS) and cross-reference databases like SDBS or BioMagResBank .

Q. What experimental strategies resolve contradictions in NMR data when using this compound for complex mixtures?

  • If overlapping signals occur, employ 2D NMR (e.g., HSQC, HMBC) to resolve correlations. For paramagnetic impurities, add EDTA (0.1 mM) to chelate metal ions. If solvent peaks obscure analyte signals, use presaturation or deuterium decoupling. Validate assignments with computational methods (e.g DFT calculations in Gaussian) .

Q. How can researchers optimize reaction monitoring in this compound for kinetic studies without solvent interference?

  • Use <sup>13</sup>C NMR to track carbonyl-containing reactants, as this compound’s <sup>13</sup>C signal is distinct from most analytes. For real-time monitoring, employ flow NMR setups with a deuterium lock. Control temperature (±0.1°C) to minimize line broadening and ensure reproducibility .

Q. Methodological Guidance

Q. What steps ensure reproducibility in this compound-based experiments when literature protocols are inconsistent?

  • (i) Cross-validate solvent purity via independent vendors (e.g., Sigma-Aldrich vs. Cambridge Isotopes).
  • (ii) Replicate key experiments under inert conditions (glovebox, Schlenk line).
  • (iii) Use Reaxys or SciFinder to identify consensus protocols (e.g., reaction temperatures, catalyst loadings).
  • (iv) Report detailed metadata (e.g., lot numbers, storage conditions) in supplementary materials .

Q. How should researchers design controls to isolate deuterium isotope effects in this compound-mediated reactions?

  • Compare reaction kinetics in this compound vs. protonated acetone under identical conditions. Use isotopomer analysis (GC-MS) to track deuterium incorporation. For enzyme studies, employ <sup>2</sup>H/<sup>1</sup>H kinetic isotope effect (KIE) measurements to differentiate solvent vs. substrate effects .

Q. Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing NMR data obtained in this compound?

  • Use principal component analysis (PCA) to identify spectral outliers. For quantitative analysis, apply Lorentzian line fitting (e.g., MestReNova) and report confidence intervals (95% CI). Validate integration areas with triplicate measurements and correct for relaxation effects using inversion-recovery sequences .

Q. How to address discrepancies between experimental and computational chemical shifts in this compound?

  • Re-optimize computational models (e.g., solvent permittivity settings in COSMO-RS). Cross-check with empirical databases (e.g., NMRShiftDB) and verify sample pH, which affects protonation states. If inconsistencies persist, consider solvent clustering effects or impurities .

Q. Tables

Parameter This compound DMSO-d6 CDCl3
Dielectric Constant20.746.74.8
δ<sup>1</sup>H (ppm)2.052.507.26
δ<sup>13</sup>C (ppm)29.839.577.2
HygroscopicityLowHighVery Low
Typical Use CasesNonpolar analytesPolar organicsLipids, polymers
Table 1: Comparative solvent properties for deuterated NMR solvents .

Properties

IUPAC Name

1,1,1,3,3,3-hexadeuteriopropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCPPACGZOOCGX-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20216767
Record name (2H6)Acetone
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Molecular Weight

64.12 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Hygroscopic liquid; [Sigma-Aldrich MSDS]
Record name Acetone-d6
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Vapor Pressure

372.0 [mmHg]
Record name Acetone-d6
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CAS No.

666-52-4
Record name Acetone-d6
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To benzonitrile was added 5 mmol of isobutane, 0.5 mmol of N-hydroxyphthalimide (NHPI) and 0.0125 mmol of cobalt acetate Co(OAc)2, and the resultant mixture was stirred under an air atmosphere at a pressure of 10 atm and at a temperature of 100° C. for 8 hours. The products in the reaction mixture were analyzed by gas chromatography, and, as a result, t-butanol (yield 81%) and acetone (yield 14%) were formed.
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5 mmol
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cobalt acetate Co(OAc)2
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81%
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14%

Synthesis routes and methods III

Procedure details

330 mg (2.17 mmol) of CsF, 81 mg (0.63 mmol) of thienylboronic acid and 36 mg (0.031 mmol) of tetrakis triphenylphosphine palladium (Pd(PPh3)4 were added to 100 mg (0.31 mmol) of 2-(4-bromophenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)acetamide) in 25 mL of DME and 2 mL of MeOH. The mixture was shaken 48 hrs at 80° C. under nitrogen. The reaction mixture is evaporated, redissolved in ethyl acetate and then washed with a saturated solution of NaHCO3. The organic layer was, after treatment with anhydrous sodium sulfate, evaporated under reduced pressure and the title compound was obtained by crystallization from acetone (48 mg, 48% yield).
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330 mg
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81 mg
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tetrakis triphenylphosphine palladium
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36 mg
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2-(4-bromophenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)acetamide
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0.31 mmol
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25 mL
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2 mL
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Synthesis routes and methods IV

Procedure details

Thallic oxide was again prepared as in Example 1. 4.0 g of thallic oxide (8.8 mmoles), 30 g water (1.7 moles), 80 g propylene (1.9 moles) and 95 g carbon dioxide (2.2 moles) were added to the autoclave in Example 1 which was then heated to 70° C. for 2.0 hours. The analysis showed 0.81 mmoles propylene oxide (58% yield), 0.55 mmoles acetone (39% yield) and 0.06 mmoles propylene carbonate (4% yield) to have formed. 1.40 mmoles of thallous bicarbonate (16% conversion) was detected in a solution having a pH =7.9.
[Compound]
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oxide
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oxide
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4 g
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30 g
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80 g
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95 g
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58%
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39%

Synthesis routes and methods V

Procedure details

4.0 g thallic oxide (8.8 mmoles) and 30 g water (1.7 moles) were added to a 300 cc Autoclave Engineers stainless steel Magnedrive Autoclave. The autoclave was cooled to -78° C. and 40 g propylene (0.95 mole) and 100 g carbon dioxide (2.3 mole) were introduced. The autoclave was then heated to 100° C. for 1.0 hour to reach a total pressure of 196.8 kg/cm2. The autoclave volatiles were then vented into a methyl ethyl ketone solution followed by a 0.10 M megnesium chloride-hydrochloric acid scrubber which trapped the propylene oxide. The excess hydrochloric acid was titrated with 0.10 M sodium hydroxide. The organics remaining in the aqueous solution were measured by standard gas chromatographic techniques. The analysis showed 1.01 mmoles propylene oxide (48% yield), 0.71 mmoles acetone (34% yield) and 0.10 mmoles propylene carbonate (5% yield). 2.1 mmoles of thallous bicarbonate (24% conversion) were detected in the water solution by atomic absorption techniques. The pH of the solution was measured to be 8.1. The yields of oxidized propylene products in this and the following examples are based on the thallic compounds reduced to the thallous state. The conversions of thallic reduction to thallous are based on the starting quantity of thallic compound.
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stainless steel
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48%
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetone-d6
Reactant of Route 2
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Reactant of Route 3
Acetone-d6
Reactant of Route 4
Acetone-d6
Reactant of Route 5
Acetone-d6
Reactant of Route 6
Acetone-d6

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